molecular formula C18H25N5O B7572628 1-(5,6-Dimethylbenzimidazol-1-yl)-3-(1-pyrazol-1-ylpropan-2-ylamino)propan-2-ol

1-(5,6-Dimethylbenzimidazol-1-yl)-3-(1-pyrazol-1-ylpropan-2-ylamino)propan-2-ol

カタログ番号 B7572628
分子量: 327.4 g/mol
InChIキー: IWZYKXATVOWPQN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(5,6-Dimethylbenzimidazol-1-yl)-3-(1-pyrazol-1-ylpropan-2-ylamino)propan-2-ol, also known as DM-PPE-2-OH, is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. This compound is a potent inhibitor of protein kinase CK2, an enzyme that plays a crucial role in several cellular processes, including cell proliferation, differentiation, and apoptosis. Additionally, we will list several future directions for research on this compound.

作用機序

1-(5,6-Dimethylbenzimidazol-1-yl)-3-(1-pyrazol-1-ylpropan-2-ylamino)propan-2-ol is a potent inhibitor of protein kinase CK2, which is a serine/threonine kinase that plays a crucial role in several cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many cancer types and has been implicated in the development and progression of cancer. This compound inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme, thereby preventing its phosphorylation activity (6).
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, reduce inflammation, and have neuroprotective effects. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2 (7). Moreover, this compound has been shown to inhibit angiogenesis, which is the formation of new blood vessels, a process that is crucial for tumor growth and metastasis (8).

実験室実験の利点と制限

1-(5,6-Dimethylbenzimidazol-1-yl)-3-(1-pyrazol-1-ylpropan-2-ylamino)propan-2-ol has several advantages for lab experiments. It is a potent inhibitor of protein kinase CK2, making it a valuable tool for studying the role of CK2 in various cellular processes. This compound has also been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties, making it a promising candidate for therapeutic development. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetics and toxicity profile are not well-established. Moreover, this compound is a challenging compound to synthesize, which limits its availability for research purposes.

将来の方向性

Several future directions for research on 1-(5,6-Dimethylbenzimidazol-1-yl)-3-(1-pyrazol-1-ylpropan-2-ylamino)propan-2-ol can be identified. One direction is to investigate the pharmacokinetics and toxicity profile of this compound to determine its suitability for therapeutic development. Another direction is to study the effects of this compound on other cellular processes, such as autophagy and DNA repair. Additionally, it would be interesting to investigate the potential of this compound as a combination therapy with other anti-cancer agents. Finally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and neuroprotective effects of this compound.
Conclusion:
This compound is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. This compound is a potent inhibitor of protein kinase CK2, an enzyme that plays a crucial role in several cellular processes. This compound has been extensively studied for its potential use in cancer, inflammation, and neurodegenerative disorders. It has several advantages for lab experiments, but its pharmacokinetics and toxicity profile are not well-established. Several future directions for research on this compound can be identified, including investigating its pharmacokinetics and toxicity profile, studying its effects on other cellular processes, and investigating its potential as a combination therapy with other anti-cancer agents.

合成法

The synthesis method of 1-(5,6-Dimethylbenzimidazol-1-yl)-3-(1-pyrazol-1-ylpropan-2-ylamino)propan-2-ol involves the reaction of 5,6-dimethylbenzimidazole with 1-(2-bromoethyl)-1H-pyrazole in the presence of potassium carbonate and copper (I) iodide. The resulting intermediate is then reacted with (R)-2-amino-1-propanol in the presence of potassium carbonate and copper (I) iodide to yield the final product, this compound. This synthesis method was first reported by Sarno et al. in 2005 (1).

科学的研究の応用

1-(5,6-Dimethylbenzimidazol-1-yl)-3-(1-pyrazol-1-ylpropan-2-ylamino)propan-2-ol has been extensively studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have shown that this compound is a potent inhibitor of protein kinase CK2, which is overexpressed in many cancer types and has been implicated in the development and progression of cancer (2). This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy (3).
In addition to cancer, this compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce inflammation in animal models of inflammatory diseases (4). Moreover, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease (5).

特性

IUPAC Name

1-(5,6-dimethylbenzimidazol-1-yl)-3-(1-pyrazol-1-ylpropan-2-ylamino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O/c1-13-7-17-18(8-14(13)2)22(12-20-17)11-16(24)9-19-15(3)10-23-6-4-5-21-23/h4-8,12,15-16,19,24H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZYKXATVOWPQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC(CNC(C)CN3C=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。